molecular formula C5H8N4S B14721174 6-(Methylsulfanyl)pyrimidine-4,5-diamine CAS No. 6965-92-0

6-(Methylsulfanyl)pyrimidine-4,5-diamine

Cat. No.: B14721174
CAS No.: 6965-92-0
M. Wt: 156.21 g/mol
InChI Key: HDOUAJIVCCNRFP-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)pyrimidine-4,5-diamine is a heterocyclic compound with a pyrimidine ring substituted with a methylsulfanyl group at the 6th position and amino groups at the 4th and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyrimidine-4,5-diamine with methylthiolate under basic conditions to replace the chlorine atom with a methylsulfanyl group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylsulfanyl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(methylsulfanyl)pyrimidine-4,5-diamine in biological systems involves its interaction with specific molecular targets. For example, it has been identified as a selective allosteric modulator of GABA receptors, enhancing the effects of GABA without directly activating the receptor . This modulation occurs through binding to an allosteric site on the receptor, which increases the receptor’s affinity for GABA and enhances its inhibitory effects on neurotransmission.

Comparison with Similar Compounds

Uniqueness: 6-(Methylsulfanyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors without the side effects of traditional anxiolytics makes it a promising candidate for therapeutic development .

Properties

CAS No.

6965-92-0

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

6-methylsulfanylpyrimidine-4,5-diamine

InChI

InChI=1S/C5H8N4S/c1-10-5-3(6)4(7)8-2-9-5/h2H,6H2,1H3,(H2,7,8,9)

InChI Key

HDOUAJIVCCNRFP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC(=C1N)N

Origin of Product

United States

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